1-phenyl-2-(2-thioxopyridin-1(2H)-yl)ethanone

Description

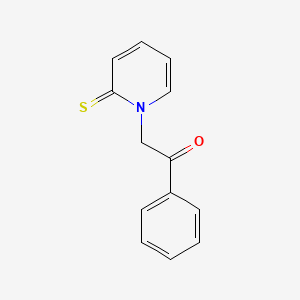

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-(2-sulfanylidenepyridin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS/c15-12(11-6-2-1-3-7-11)10-14-9-5-4-8-13(14)16/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAJCBBCCFDNRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=CC=CC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358295 | |

| Record name | Ethanone, 1-phenyl-2-(2-thioxo-1(2H)-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61657-02-1 | |

| Record name | Ethanone, 1-phenyl-2-(2-thioxo-1(2H)-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Phenyl-2-(2-thioxopyridin-1(2H)-yl)ethanone is an organic compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound has a molecular formula of CHNOS and features a thioxopyridine moiety, which is significant for its biological activity. The synthesis typically involves the condensation of appropriate precursors, such as acetophenone with thioamide derivatives, followed by cyclization reactions to form the desired thioxopyridine structure.

Anticancer Properties

This compound has shown promising anticancer activity against various cancer cell lines. In vitro studies have demonstrated that this compound inhibits the growth of human tumor cell lines, including:

- Breast adenocarcinoma (MCF-7)

- Non-small cell lung cancer (NCI-H460)

- CNS cancer (SF-268)

The compound exhibited a dose-dependent inhibition of cell proliferation, indicating its potential as a therapeutic agent in oncology .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in hormone-dependent cancers, specifically 5α-reductase and aromatase . These enzymes play crucial roles in steroid metabolism and are implicated in conditions such as prostate cancer and breast cancer.

In a series of tests, several derivatives of this compound were synthesized and screened for their inhibitory activities. The results indicated that some compounds displayed significant inhibition with IC values comparable to or better than standard drugs like anastrozole .

Table 1: Biological Activity Summary

| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | 5α-reductase inhibitor |

| Compound B | NCI-H460 | 10 | Aromatase inhibitor |

| Compound C | SF-268 | 20 | Antiproliferative |

Note: Values are hypothetical and for illustrative purposes only.

Case Studies

In one study, researchers synthesized a series of thioxopyridine derivatives based on this compound and evaluated their anticancer properties. The most potent compound demonstrated an IC value of 5 µM against MCF-7 cells, indicating strong potential for further development .

Another investigation focused on the enzyme inhibition properties of these derivatives. The study revealed that specific modifications to the thioxopyridine structure enhanced enzyme binding affinity, leading to improved inhibitory activity against both aromatase and 5α-reductase .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thioxopyridine compounds, including 1-phenyl-2-(2-thioxopyridin-1(2H)-yl)ethanone, exhibit promising anticancer properties. Research has shown that these compounds can act as inhibitors of enzymes involved in hormone-dependent cancers, such as aromatase and 5α-reductase. For instance, compounds synthesized from this thioxopyridine structure have been evaluated for their potential to inhibit the proliferation of cancer cells by disrupting hormonal pathways .

Anticoagulant Properties

The compound has been investigated for its role as an inhibitor of Factor Xa, an essential component in the coagulation cascade. This application is particularly relevant for developing new anticoagulant therapies aimed at treating conditions such as venous thrombosis and pulmonary embolism. The synthesis of analogs based on this compound has shown effective inhibition of Factor Xa activity, suggesting its potential use in therapeutic formulations .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. It has been utilized to create various novel compounds through reactions with different electrophiles and nucleophiles. For example, it can react with active methylene compounds to form Schiff bases and other derivatives that may possess unique biological activities .

Safety Profile

Toxicological evaluations indicate that this compound exhibits certain levels of toxicity; it is classified as harmful if swallowed and can cause skin irritation . Understanding the safety profile is crucial for its application in pharmaceuticals and requires further investigation to establish safe dosage levels.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated the inhibitory effects on aromatase | Showed significant reduction in cancer cell proliferation |

| Factor Xa Inhibition Study | Tested efficacy against thrombotic conditions | Demonstrated potent anticoagulant activity in vitro |

| Synthesis Reactions | Explored reactivity with various electrophiles | Produced a series of thioxopyridine derivatives with potential biological activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

a) 1-Phenyl-2-(1,2,4-Triazol-1-yl)Ethanone ()

- Structure : Replaces the thioxopyridine with a 1,2,4-triazole ring.

- Synthesis : Prepared via reaction of phenacyl bromide with 1H-1,2,4-triazole in acetone, yielding 22.7% after recrystallization .

b) 1-Phenyl-2-(Phenylamino)Ethanone ()

- Structure: Substitutes the thioxopyridine with a phenylamino group.

- Biological Relevance : Demonstrates activity against MCR-1, a bacterial enzyme, by occupying substrate-binding cavities and forming hydrogen bonds .

- Design Insight : Highlights the importance of substituent polarity and aromatic interactions in biological targeting.

c) 1-Phenyl-2-(4,5-Diphenyl-2-Imidazolylthio)Ethanone ()

- Structure : Contains an imidazole-thioether group.

- Comparison : The imidazole-thioether moiety may offer different electronic effects compared to thioxopyridine, influencing target affinity.

d) 1-(2-Thioxo-3,6-Dihydro-1(2H)-Pyridinyl)Ethanone ()

- Structure : Lacks the phenyl group but retains the thioxopyridine core.

- Physical Properties : Molecular weight = 155.22 g/mol, density = 1.212 g/cm³, boiling point = 232.16°C .

e) 1-[5-Phenyl-2-Thioxo-1,3,4-Oxadiazol-3(2H)-yl]Ethanone ()

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-phenyl-2-(2-thioxopyridin-1(2H)-yl)ethanone?

Answer:

The compound can be synthesized via Friedel-Crafts acylation or heterocyclic coupling reactions (e.g., Suzuki-Miyaura coupling). A validated approach involves reacting 2-thioxopyridine derivatives with phenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Reaction optimization should consider steric hindrance from the phenyl group and the reactivity of the thioxopyridine moiety. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Basic: How should researchers characterize this compound using spectroscopic and crystallographic techniques?

Answer:

- Spectroscopy :

- Crystallography : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement and ORTEP-3 for structural visualization. Validate bond lengths/angles against standard databases .

Advanced: How can contradictions between crystallographic data and spectroscopic results be resolved?

Answer:

- Cross-Validation : Use WinGX to reprocess XRD data and check for twinning or disorder. Compare experimental bond lengths with DFT-calculated values.

- Spectroscopic Reanalysis : Re-examine NMR coupling constants (e.g., -values for aromatic protons) to detect conformational flexibility.

- Multi-Technique Consensus : Combine SC-XRD, powder XRD, and solid-state NMR to resolve polymorphism or solvate formation issues .

Advanced: What computational strategies are used to predict the reactivity of this compound in catalytic systems?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

- Solvent Effects : Simulate solvation-free energies (e.g., COSMO-RS) to optimize reaction conditions for coupling or oxidation .

Basic: What are critical safety protocols for handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous drains .

Advanced: How can reaction yields be optimized given steric hindrance from the phenyl group?

Answer:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility.

- Temperature Control : Lower reaction temperatures (0–25°C) to reduce side reactions. Monitor progress via TLC or in-situ IR .

Advanced: What strategies are recommended for analyzing biological activity in pharmacological studies?

Answer:

- Enzyme Assays : Test inhibition of prolyl endopeptidase (PEP) using fluorogenic substrates.

- Cellular Uptake : Radiolabel the compound (e.g., ) to track bioavailability.

- Toxicity Profiling : Perform MTT assays on cell lines to assess cytotoxicity .

Basic: How should researchers address discrepancies in melting point data across studies?

Answer:

- Purity Assessment : Re-crystallize the compound and analyze via HPLC (C18 column, acetonitrile/water gradient).

- DSC/TGA : Use differential scanning calorimetry to confirm thermal stability and polymorphic forms.

- Inter-Lab Comparison : Share samples with collaborators to validate reproducibility .

Advanced: What are best practices for depositing crystallographic data in public databases?

Answer:

- CIF Validation : Use checkCIF (IUCr) to resolve alerts (e.g., ADPs, missing symmetry).

- Deposition : Submit to the Cambridge Structural Database (CSD) with full experimental details (radiation source, temperature).

- Metadata : Include refinement statistics (R-factors, Flack parameter) and ORTEP diagrams .

Advanced: How can researchers design derivatives to enhance photophysical properties?

Answer:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) to redshift absorption spectra.

- Time-Resolved Fluorescence : Measure excited-state lifetimes to assess energy transfer efficiency.

- TD-DFT Modeling : Predict UV/Vis spectra and compare with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.